

AP-C5 Click Chemistry Protocol for Protein Labeling: Application Notes and Protocols

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Compound of Interest

Compound Name: AP C5

Cat. No.: B605530

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Introduction

AP-C5 is a potent and selective small-molecule inhibitor of cGMP-dependent protein kinase II (cGKII).^{[1][2][3]} In addition to its inhibitory activity, AP-C5 possesses a terminal alkyne group, rendering it a valuable tool for chemical biology applications.^{[1][4]} This functional handle allows for the covalent attachment of AP-C5 to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.^{[1][5][6]}

These application notes provide a detailed protocol for the use of AP-C5 in the targeted labeling of proteins. This approach enables researchers to specifically and covalently tag proteins of interest that have been engineered to contain an azide group. Such labeling can be employed for a variety of downstream applications, including target identification, validation, and visualization, as well as for understanding the spatial and temporal dynamics of cGKII-protein interactions.

Principle of the Method

The labeling strategy is based on the highly efficient and specific CuAAC reaction. The process involves two key components:

- **Azide-Modified Target Protein:** The protein of interest must be functionalized with an azide group. This can be achieved through various methods, such as the incorporation of unnatural

amino acids bearing azide moieties (e.g., azidohomoalanine) during protein expression or through enzymatic or chemical modification of the purified protein.

- Alkyne-Containing Probe (AP-C5): AP-C5 serves as the alkyne-containing probe that will be covalently attached to the azide-modified protein.

The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and protect the target protein from oxidative damage.^[7]

Data Presentation

Table 1: Physicochemical Properties of AP-C5

Property	Value	Reference
Chemical Name	4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine	[8]
CAS Number	2234272-10-5	[1][2][3]
Molecular Formula	C ₁₆ H ₁₃ N ₅	[2][3]
Molecular Weight	275.31 g/mol	[2][3]
Solubility	Soluble to 100 mM in DMSO and 100 mM in 1eq. HCl	[2]
Purity	≥98% (HPLC)	[2][3]
Biological Activity	Potent and selective PKG2 inhibitor (pIC ₅₀ = 7.2)	[2][8]

Table 2: Recommended Reagent Concentrations for Protein Labeling

Reagent	Stock Concentration	Final Concentration
Azide-Modified Protein	1-10 mg/mL	1-10 μ M
AP-C5	10 mM in DMSO	100-500 μ M
CuSO ₄	50 mM in H ₂ O	50-100 μ M
THPTA	100 mM in H ₂ O	250-500 μ M
Sodium Ascorbate	100 mM in H ₂ O (freshly prepared)	1-5 mM

Note: These are starting recommendations. Optimal concentrations may vary depending on the specific protein and experimental conditions and should be determined empirically.

Experimental Protocols

Preparation of Reagents

- Azide-Modified Protein:** Prepare a stock solution of your azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). The buffer should not contain any chelating agents like EDTA or primary amines like Tris, which can interfere with the click reaction.
- AP-C5 Stock Solution:** Prepare a 10 mM stock solution of AP-C5 in anhydrous DMSO. Store at -20°C, protected from light.
- Copper(II) Sulfate (CuSO₄) Stock Solution:** Prepare a 50 mM stock solution of CuSO₄ in sterile, nuclease-free water. Store at room temperature.
- THPTA Stock Solution:** Prepare a 100 mM stock solution of THPTA in sterile, nuclease-free water. Store at room temperature.
- Sodium Ascorbate Stock Solution:** Prepare a 100 mM stock solution of sodium ascorbate in sterile, nuclease-free water. This solution must be prepared fresh on the day of the experiment as it is prone to oxidation.

AP-C5 Labeling of Azide-Modified Protein (In Vitro)

This protocol is a general guideline for the in vitro labeling of a purified azide-modified protein with AP-C5.

- In a microcentrifuge tube, combine the following reagents in the order listed. Gently mix by pipetting after each addition.

Reagent	Volume for 100 μ L reaction	Final Concentration
Azide-Modified Protein (e.g., 1 mg/mL stock)	10 μ L	1 μ M (adjust based on MW)
Buffer (e.g., PBS, pH 7.4)	to 80 μ L	-
AP-C5 (10 mM stock)	1 μ L	100 μ M
CuSO ₄ :THPTA premix (see note below)	5 μ L	50 μ M CuSO ₄ , 250 μ M THPTA

- Note on CuSO₄:THPTA premix: To prepare the premix, combine one part 50 mM CuSO₄ with five parts 100 mM THPTA. This will result in a 1:5 molar ratio of copper to ligand.
- To initiate the click reaction, add freshly prepared sodium ascorbate.

Reagent	Volume for 100 μ L reaction	Final Concentration
Sodium Ascorbate (100 mM stock)	5 μ L	5 mM

- The final reaction volume should be 100 μ L. Mix the reaction gently by flicking the tube or by slow pipetting.
- Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C, but the reaction time may need to be extended (e.g., 4-16 hours).
- Optional: The reaction can be stopped by adding a chelating agent such as 10 mM EDTA.

- Remove excess, unreacted AP-C5 and reaction components using a desalting column (e.g., spin column) or through dialysis against a suitable buffer.
- The AP-C5 labeled protein is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry, Western blot, or activity assays).

Visualizations

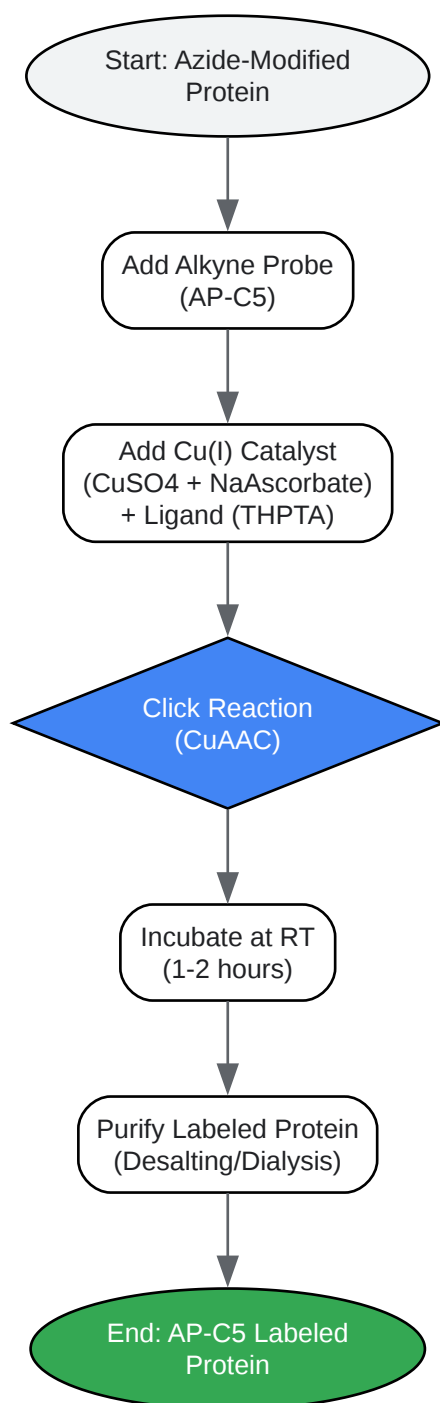
cGKII Signaling Pathway



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Caption: cGKII signaling pathway and the inhibitory action of AP-C5.

AP-C5 Protein Labeling Workflow



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Caption: Experimental workflow for AP-C5 click chemistry protein labeling.

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